

# Protocol for the Scale-Up Synthesis of Sterically Hindered Aryl Ketones

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## Compound of Interest

Compound Name: *Cyclopropyl 2,6-dimethylphenyl ketone*

Cat. No.: *B1325469*

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Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The synthesis of sterically hindered aryl ketones is a significant challenge in organic chemistry, often hampered by low yields and harsh reaction conditions associated with traditional methods like Friedel-Crafts acylation. The steric bulk around the carbonyl group impedes the approach of reactants, necessitating the development of more sophisticated and efficient synthetic strategies. This document provides detailed protocols for the scale-up synthesis of these valuable compounds, focusing on modern catalytic methods that offer high yields, broad substrate scope, and operational simplicity. The protocols described herein are particularly relevant for process chemistry and drug development, where robust and scalable reactions are paramount.

## Key Synthetic Strategies

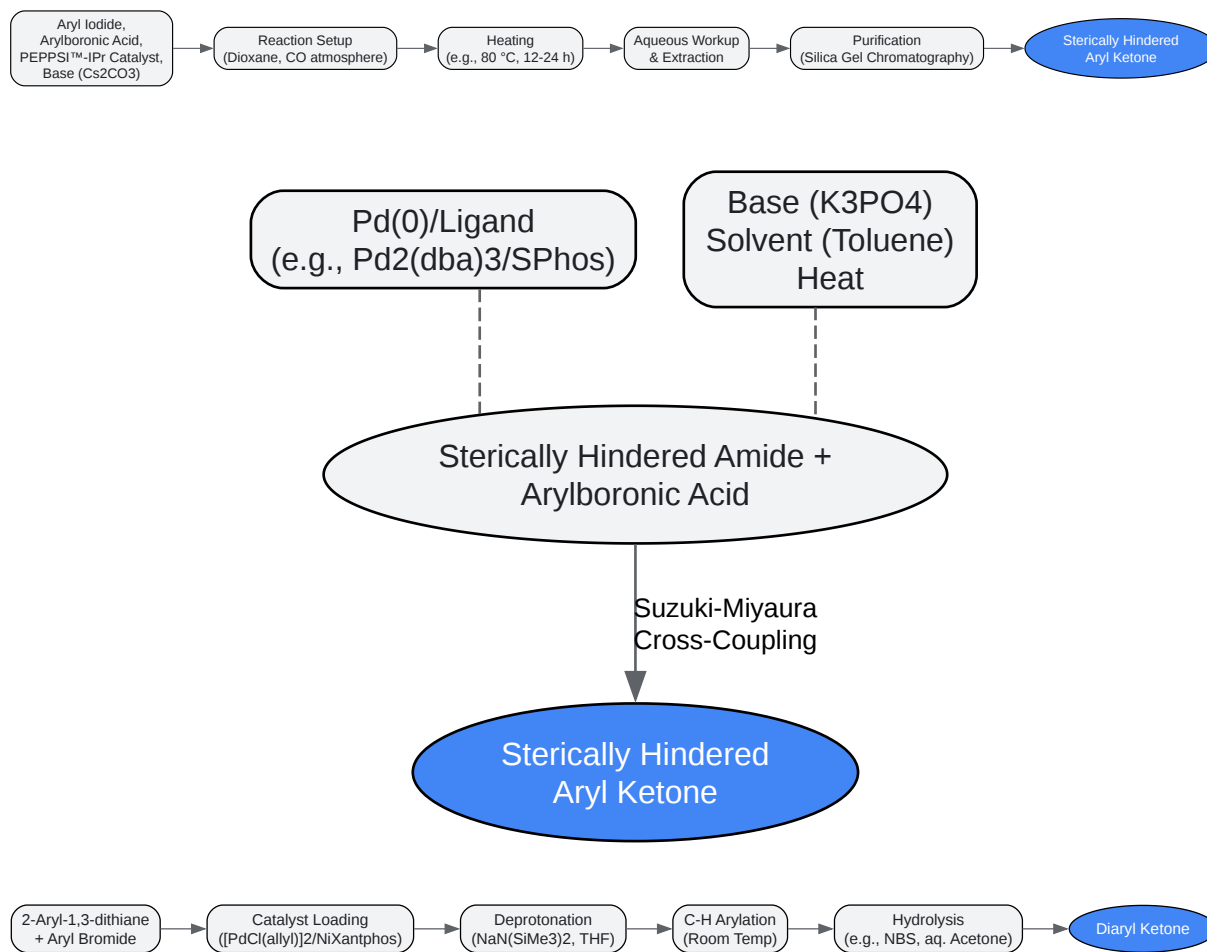
Several powerful methods have emerged as reliable alternatives to classical approaches for the synthesis of sterically hindered aryl ketones. This application note will focus on three primary protocols:

- **Carbonylative Suzuki-Miyaura Cross-Coupling:** A palladium-catalyzed reaction involving the coupling of an ortho-disubstituted aryl iodide with an arylboronic acid in the presence of carbon monoxide. This method is highly efficient for the synthesis of di- and tri-ortho-substituted biaryl ketones.
- **Suzuki-Miyaura Cross-Coupling of Sterically Hindered Amides:** This protocol utilizes a palladium catalyst to activate the N-C(O) bond of a sterically encumbered amide for cross-coupling with an arylboronic acid. This approach is notable for its excellent functional group tolerance.
- **Reversed-Polarity Synthesis via Dithiane Umpolung:** This strategy involves the palladium-catalyzed direct C-H arylation of a 2-aryl-1,3-dithiane, which serves as an acyl anion equivalent. Subsequent hydrolysis unmask the ketone functionality. This method has been successfully applied to the gram-scale synthesis of precursors to pharmaceuticals like fenofibrate.

## Protocol 1: Carbonylative Suzuki-Miyaura Cross-Coupling of Ortho-Disubstituted Aryl Iodides

This protocol is based on the work of Martin and coworkers and is highly effective for the synthesis of sterically hindered biaryl ketones using the commercially available PEPPSI™-IPr catalyst.

### Experimental Workflow



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